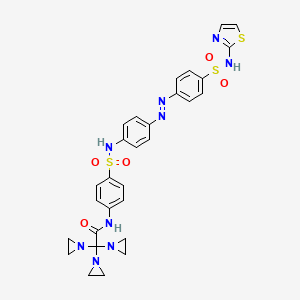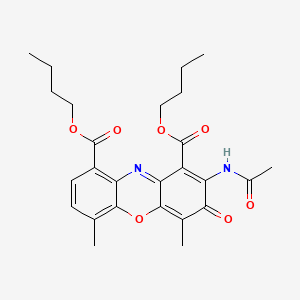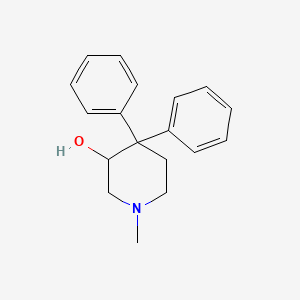
1-Methyl-4,4-diphenyl-3-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4,4-diphenyl-3-piperidinol is a piperidine derivative with a molecular formula of C18H21NO. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is known for its unique structure, which includes a piperidine ring substituted with methyl and diphenyl groups.
Méthodes De Préparation
The synthesis of 1-Methyl-4,4-diphenyl-3-piperidinol typically involves the hydrogenation of 1-Methyl-4-piperidone using a nickel catalyst . This method is efficient and widely used in industrial settings. Additionally, various synthetic routes for piperidine derivatives have been developed, including cyclization, cycloaddition, and amination reactions .
Analyse Des Réactions Chimiques
1-Methyl-4,4-diphenyl-3-piperidinol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into various alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-4,4-diphenyl-3-piperidinol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: This compound is utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-4,4-diphenyl-3-piperidinol involves its interaction with specific molecular targets and pathways. The piperidine ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to various pharmacological effects, such as analgesic or antipsychotic actions .
Comparaison Avec Des Composés Similaires
1-Methyl-4,4-diphenyl-3-piperidinol can be compared with other piperidine derivatives, such as:
1-Methyl-4-phenyl-4-piperidinol: Similar structure but with a phenyl group instead of diphenyl.
1-Methyl-4,4-diphenylpiperidin-3-yl 4-aminobenzoate: A derivative with an additional aminobenzoate group.
Piperine: A naturally occurring piperidine derivative with significant biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
7507-74-6 |
|---|---|
Formule moléculaire |
C18H21NO |
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
1-methyl-4,4-diphenylpiperidin-3-ol |
InChI |
InChI=1S/C18H21NO/c1-19-13-12-18(17(20)14-19,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17,20H,12-14H2,1H3 |
Clé InChI |
RJCOJCFNNDCSOK-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(C(C1)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


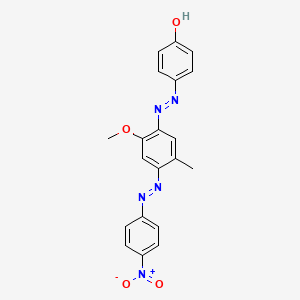
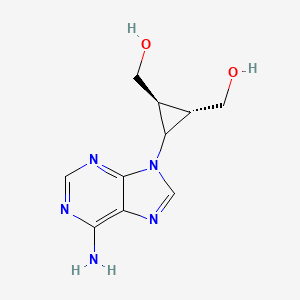
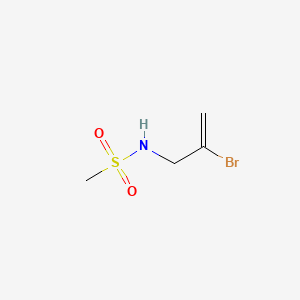
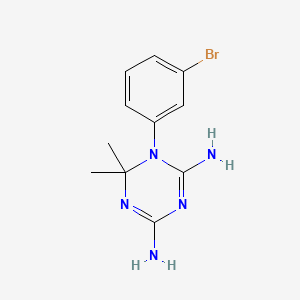
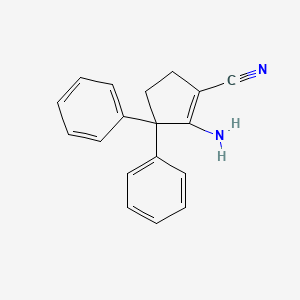
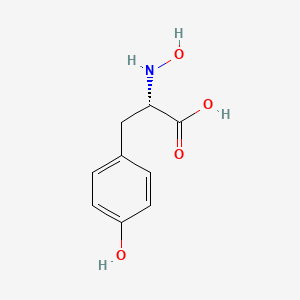
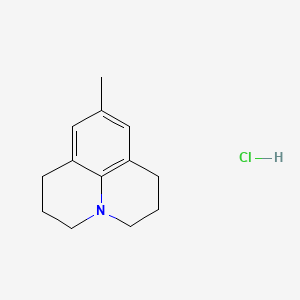
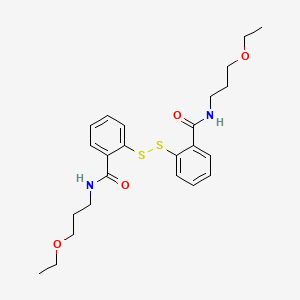
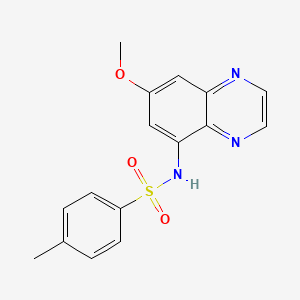

![Bis(1-adamantyl) 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15196263.png)

